molecular formula C23H18N4O2 B3458422 7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline

7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline

Cat. No. B3458422
M. Wt: 382.4 g/mol
InChI Key: AFYKAYUEUNLWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline” is a chemical compound. It contains a total of 51 bonds, including 33 non-H bonds, 27 multiple bonds, 4 rotatable bonds, 27 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aromatic ethers, 1 Pyrazole, and 1 Pyridazine .


Molecular Structure Analysis

The molecular structure of “7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline” is complex, with multiple rings and bonds. It includes a pyrazole ring and a pyridazine ring, both of which are nitrogen-containing heterocycles .

Mechanism of Action

A study has shown that a spiroindolone-derived compound, which may share some structural similarities with “7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline”, demonstrated significant cytotoxic effects against K562 cells, a chronic leukemia cell line . The compound exhibited its antiproliferative activity by inducing G2/M cell cycle arrest, preventing the entry of K562 cells into mitosis .

Future Directions

The spiroindolone-derived compound evaluated in a study has demonstrated significant potential as a therapeutic agent for the treatment of chronic myeloid leukemia . Further investigations are warranted to explore its clinical applications . This suggests that “7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline”, if it shares similar properties, could also be a subject of future research in this area.

properties

IUPAC Name

7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-28-19-13-17-18(14-20(19)29-2)24-25-23-21(17)22(15-9-5-3-6-10-15)26-27(23)16-11-7-4-8-12-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYKAYUEUNLWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=N2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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